[3-(Tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl]methanol
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Overview
Description
[3-(Tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl]methanol is a chemical compound that features a unique combination of a tetrahydrothiopyran ring and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl]methanol typically involves the formation of the oxadiazole ring followed by the introduction of the tetrahydrothiopyran moiety. Common synthetic routes include cyclization reactions that form the oxadiazole ring from appropriate precursors, followed by nucleophilic substitution to introduce the tetrahydrothiopyran group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
[3-(Tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups to the oxadiazole ring.
Scientific Research Applications
Chemistry
In chemistry, [3-(Tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure allows it to bind to specific proteins or nucleic acids, making it useful in drug discovery and development.
Medicine
In medicine, this compound has potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for the development of new drugs, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its structure allows for the creation of polymers and other materials with specific characteristics, such as enhanced strength or conductivity.
Mechanism of Action
The mechanism of action of [3-(Tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl]methanol involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives and tetrahydrothiopyran-containing molecules. Examples include:
- [3-(Tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl]methane
- [3-(Tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl]ethanol
Uniqueness
What sets [3-(Tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl]methanol apart from similar compounds is its specific combination of functional groups. This unique structure allows it to interact with a distinct set of molecular targets, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H12N2O2S |
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Molecular Weight |
200.26 g/mol |
IUPAC Name |
[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methanol |
InChI |
InChI=1S/C8H12N2O2S/c11-5-7-9-8(10-12-7)6-1-3-13-4-2-6/h6,11H,1-5H2 |
InChI Key |
YVHGMQMYRDPKAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1C2=NOC(=N2)CO |
Origin of Product |
United States |
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